"1-(Pyridin-2-yl)cyclopropanecarboxylic acid" basic properties
"1-(Pyridin-2-yl)cyclopropanecarboxylic acid" basic properties
A Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Core Properties and Synthetic Insights
Introduction
1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. This unique combination of a strained three-membered carbocycle and an aromatic, electron-deficient pyridine ring makes it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group can enhance metabolic stability, improve potency, and provide conformational rigidity, while the pyridine ring is a common pharmacophore known to participate in various biological interactions.[1][2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the compound's basic properties, synthetic methodologies, and potential biological relevance.
Core Physicochemical Properties
The fundamental properties of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid are summarized below. These values, primarily sourced from chemical databases and computational predictions, offer a foundational understanding of the molecule's characteristics.
Table 1: General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 1-pyridin-2-ylcyclopropane-1-carboxylic acid | PubChem[4] |
| CAS Number | 162960-26-1 | Chemical-Suppliers[5], Chemable[6] |
| Molecular Formula | C₉H₉NO₂ | PubChem[4], Chemical-Suppliers[5] |
| Molecular Weight | 163.17 g/mol | PubChem[4], Chemable[6] |
| SMILES | C1CC1(C(=O)O)C2=CC=CC=N2 | PubChem[4], BLD Pharm[7] |
Table 2: Predicted Physicochemical Data
| Property | Value | Source |
| XLogP3 (Lipophilicity) | 0.7 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Storage Temperature | 2-8°C (Refrigerated) | BLD Pharm[7] |
Spectroscopic Characteristics
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¹H NMR: The proton spectrum would be complex. The protons on the cyclopropane ring would appear as multiplets in the aliphatic region. The protons of the pyridine ring would be observed in the aromatic region (typically 7.0-8.5 ppm). A broad singlet, characteristic of the carboxylic acid proton, would be expected far downfield (>10 ppm).
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¹³C NMR: The carbon spectrum would show signals for the cyclopropyl carbons at relatively high field. The quaternary carbon of the cyclopropane ring attached to the pyridine and carboxyl groups would be further downfield. The pyridine carbons would resonate in the aromatic region (120-150 ppm), and the carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).
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Infrared (IR) Spectroscopy: Key absorptions would include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and C=N/C=C stretching bands from the pyridine ring (around 1400-1600 cm⁻¹).
Synthesis and Experimental Protocols
The synthesis of 1-(pyridin-2-yl)cyclopropanecarboxylic acid is not explicitly detailed in publicly available literature. However, its structure lends itself to established synthetic strategies for creating substituted cyclopropanes, most notably via the malonic ester synthesis.[8][9][10][11] This method involves the alkylation of a malonic ester with a suitable dihalide to form the cyclopropane ring, followed by hydrolysis and decarboxylation.
Generalized Experimental Protocol: Malonic Ester Synthesis Route
This protocol outlines a plausible, generalized multi-step synthesis for creating a substituted cyclopropanecarboxylic acid.
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Step 1: Alkylation of 2-Pyridylacetonitrile. 2-Pyridylacetonitrile is treated with a strong base (e.g., Sodium Hydride) in an anhydrous aprotic solvent like THF to generate a stabilized carbanion. This nucleophile is then reacted with 1-bromo-2-chloroethane. The more reactive bromide is displaced first, followed by an intramolecular cyclization where the carbanion displaces the chloride to form 1-cyano-1-(pyridin-2-yl)cyclopropane.
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Step 2: Hydrolysis of the Nitrile. The resulting cyclopropylnitrile is subjected to vigorous hydrolysis under acidic or basic conditions. Heating the nitrile in a strong aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH) will convert the cyano group into a carboxylic acid, yielding the final product, 1-(pyridin-2-yl)cyclopropanecarboxylic acid.[8][12][13]
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Step 3: Purification. The crude product is isolated by adjusting the pH to precipitate the acid, followed by extraction with an organic solvent. Final purification can be achieved by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
While no specific biological activities for 1-(pyridin-2-yl)cyclopropanecarboxylic acid have been published, its structural motifs are present in many bioactive molecules.
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Pyridine Carboxylic Acids: This class of compounds exhibits a vast range of therapeutic applications, including roles as anti-inflammatory, antimicrobial, and anti-cancer agents. They often function as enzyme inhibitors.[1][14]
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Cyclopropane Derivatives: The inclusion of a cyclopropane ring is a common strategy in drug design to improve metabolic stability, enhance binding affinity through conformational constraint, and increase potency.[2][3]
Given these precedents, it is plausible that 1-(pyridin-2-yl)cyclopropanecarboxylic acid could act as an inhibitor of a specific enzyme. The pyridine nitrogen and carboxylic acid group can form key hydrogen bonds and electrostatic interactions within an enzyme's active site, while the rigid cyclopropane orients the pyridine for optimal binding.
Safety and Handling
As with any laboratory chemical, 1-(pyridin-2-yl)cyclopropanecarboxylic acid should be handled with appropriate safety precautions. Safety data sheets for analogous compounds suggest that it may cause skin and serious eye irritation, as well as respiratory irritation.[15][16]
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Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]
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First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[17]
Conclusion
1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a compound with significant potential for applications in pharmaceutical research and development. Its basic physicochemical properties suggest it is a stable solid with characteristics amenable to further chemical modification. While specific experimental data is limited, established synthetic routes for related structures provide a clear path for its preparation. The combination of the biologically active pyridine carboxylic acid scaffold with the advantageous properties of a cyclopropane ring makes it a compelling candidate for screening in various drug discovery programs, particularly as an enzyme inhibitor. Further research is warranted to elucidate its specific biological targets and therapeutic potential.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Pyridin-2-yl)cyclopropanecarboxylicacid | CAS 162960-26-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemable.net [chemable.net]
- 7. 162960-26-1|1-(Pyridin-2-yl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. aksci.com [aksci.com]
- 17. chemicalbook.com [chemicalbook.com]
